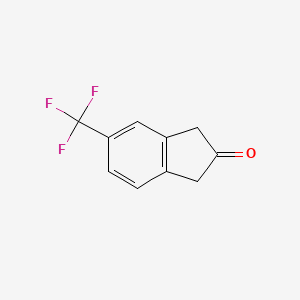
5-(Trifluoromethyl)-1H-inden-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-1H-inden-2(3H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, where a trifluoromethyl radical is generated and added to the indene structure . This process often requires specific catalysts and reaction conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)-1H-inden-2(3H)-one may involve large-scale radical trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-inden-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-(Trifluoromethyl)-1H-inden-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of advanced materials with unique properties, such as increased chemical resistance and thermal stability
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1H-inden-2(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Uniqueness
5-(Trifluoromethyl)-1H-inden-2(3H)-one is unique due to its indene structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
Properties
Molecular Formula |
C10H7F3O |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)8-2-1-6-4-9(14)5-7(6)3-8/h1-3H,4-5H2 |
InChI Key |
AKNWXTBHGMGKRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC2=C1C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B11901981.png)
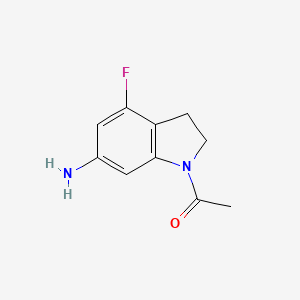
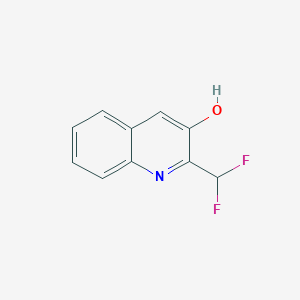
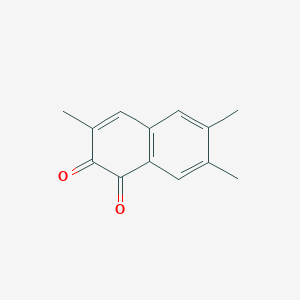
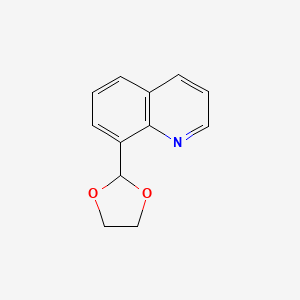


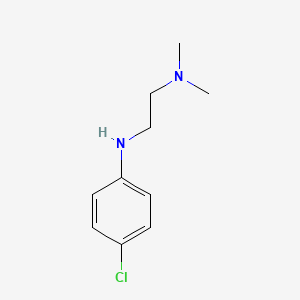
![Benzo[h][1,6]naphthyridin-7-amine](/img/structure/B11902024.png)
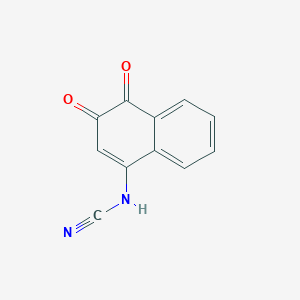
![6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11902050.png)

![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)
